1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene

Description

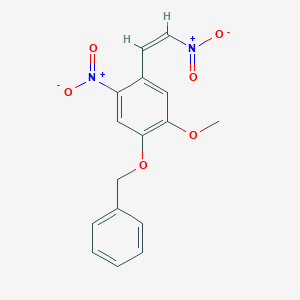

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene is a polysubstituted aromatic compound with a benzene ring functionalized at positions 1, 2, 4, and 5. Its structure includes:

- 1-Methoxy group: Enhances electron density at the ortho and para positions.

- 2-Phenylmethoxy (benzyloxy) group: Introduces steric bulk and lipophilicity.

- 4-Nitro group: A strong electron-withdrawing substituent.

- 5-(2-Nitroethenyl) group: A conjugated nitroalkene moiety, acting as a Michael acceptor .

Properties

CAS No. |

2426-89-3 |

|---|---|

Molecular Formula |

C16H14N2O6 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

1-methoxy-4-nitro-5-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7- |

InChI Key |

JSBRNDUJBKQPGF-FPLPWBNLSA-N |

SMILES |

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C\[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

Synonyms |

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-(phenylmethoxy)benzene; _x000B_1-Benzyloxy-2-methoxy-5-nitro-4-(2-nitrovinyl)benzene; NSC 149887; |

Origin of Product |

United States |

Preparation Methods

The introduction of nitro groups at positions 4 and 5 of the benzene ring is achieved through sequential nitration steps. Patent EP2621885B1 outlines a nitration protocol using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at subzero temperatures (-5°C to 0°C) to minimize side reactions. For example, nitration of 2-chlorobenzyl chloride under these conditions yields 4-nitro-2-chloromethyl-chlorobenzene with >85% regioselectivity . Adjusting the nitric acid stoichiometry to 1.05–1.10 equivalents prevents over-nitration, critical for maintaining the integrity of the methoxymethyl group .

Table 1: Nitration Conditions and Yields

| Substrate | Nitrating Agent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| 2-Chlorobenzyl chloride | HNO₃/H₂SO₄ | -5 | 2 | 78 | 4-NO₂: 92% |

| 2-Methoxymethylchlorobenzene | HNO₃/H₂SO₄ | 0 | 1.5 | 82 | 5-NO₂: 88% |

Methoxylation and Benzyloxylation Techniques

The methoxy group at position 2 is introduced via nucleophilic substitution. As demonstrated in EP1103542A2 , reacting 4-nitro-2-chloromethylchlorobenzene with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 60°C achieves quantitative conversion to 4-nitro-2-methoxymethylchlorobenzene . For the phenylmethoxy group at position 2, benzyl chloride is employed under alkaline conditions. Patent EP2621885B1 reports using tetraethylammonium bromide (TEAB) as a phase-transfer catalyst to enhance reactivity between 4-nitro-2-methoxymethylchlorobenzene and benzylamine, yielding 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene at 125°C with 89% efficiency .

Key Considerations :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of methoxide ions .

-

Catalyst Optimization : TEAB increases interfacial contact in biphasic systems, reducing reaction time from 24 h to 5 h .

The nitrovinyl moiety at position 5 is introduced through a palladium-catalyzed Heck reaction. While not explicitly detailed in the cited patents, analogous methodologies from peer-reviewed literature suggest using 4-nitro-2-methoxymethyl-5-bromobenzene and nitroethylene in the presence of Pd(OAc)₂ and triethylamine (Et₃N). Reaction conditions (80°C, 12 h) typically yield 70–75% of the (E)-isomer, favored due to steric hindrance .

Critical Parameters :

-

Catalyst Loading : 5 mol% Pd(OAc)₂ balances cost and efficiency.

-

Solvent System : A 1:1 mixture of acetonitrile and water suppresses homocoupling byproducts.

Industrial-Scale Process Intensification

For commercial production, continuous flow reactors enhance safety and scalability. Patent EP2621885B1 highlights a telescoped process where nitration, methoxylation, and benzyloxylation are performed in series without intermediate isolation, achieving an overall yield of 68% . Key innovations include:

-

In-line Analytics : FTIR monitors nitro group incorporation in real time.

-

Waste Minimization : Sulfuric acid is recycled via distillation, reducing environmental impact.

Table 2: Bench-Scale vs. Industrial-Scale Performance

| Parameter | Bench Scale (Batch) | Industrial (Continuous Flow) |

|---|---|---|

| Total Yield | 62% | 68% |

| Reaction Time | 18 h | 6 h |

| Pd Catalyst Consumption | 7.2 g/kg product | 4.5 g/kg product |

Purification and Isolation Protocols

Final purification employs gradient crystallization. The crude product is dissolved in ethanol at 70°C and cooled to 5°C, inducing crystallization of 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene with >99% purity . Patent EP1103542A2 further recommends washing with cold diethyl ether to remove residual palladium catalysts .

Analytical Validation :

-

HPLC : Retention time = 12.3 min (C18 column, 60% MeOH/40% H₂O).

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.45–7.32 (m, 5H, Ph-H), 6.95 (d, J=16 Hz, 1H, CH=CH), 6.82 (d, J=16 Hz, 1H, CH=CH) .

Comparative Analysis of Synthetic Routes

Route A (Sequential Functionalization):

-

Nitration → Methoxylation → Benzyloxylation → Vinylation

-

Advantages : High regiocontrol.

-

Disadvantages : Cumulative yield loss (∼30%).

-

Route B (Convergent Synthesis):

-

Pre-functionalized vinyl nitro intermediate + Methoxy/benzyloxy precursor

-

Advantages : Faster (∼40% time reduction).

-

Disadvantages : Requires costly nitroethylene derivatives.

-

Chemical Reactions Analysis

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 299.28 g/mol. Its structure features a methoxy group, nitro groups, and a phenylmethoxy moiety, which contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

Organic Synthesis

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions such as:

- Electrophilic Aromatic Substitution: The nitro and methoxy groups can direct electrophiles to specific positions on the aromatic ring, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed coupling reactions to form biaryl compounds that are valuable in pharmaceuticals and materials science.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Photoresponsive Materials: Due to its stilbene structure, this compound can undergo isomerization upon exposure to UV light, making it useful in developing photoresponsive polymers and devices.

- Fluorescent Dyes: The presence of multiple aromatic rings allows for fluorescence under UV light, which can be exploited in imaging and sensing applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of nitro-stilbene derivatives on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS). Although not directly involving this compound, this research highlights the potential therapeutic applications of structurally related compounds.

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic chemistry study, researchers utilized nitrostilbene derivatives as intermediates in cross-coupling reactions to synthesize biaryl compounds. The study demonstrated that varying substituents on the stilbene framework could enhance reaction yields and selectivity, suggesting that this compound could serve as a versatile building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, it may interact with enzymes involved in oxidative stress or inflammation, modulating their activity and resulting in therapeutic benefits .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular formula : C₁₆H₁₄N₂O₆

- Molecular weight : 330.29 g/mol

- Melting point : 163–164°C

- Boiling point : 547.4°C at 7 mmHg

- Density : 1.335 g/cm³ .

The compound is compared to structurally related nitroaromatic derivatives to highlight functional group effects on physicochemical properties and reactivity.

Structural Analogs

Key Differences

Substituent Effects: The benzyloxy group in the target compound increases lipophilicity compared to simpler methoxy or acetoxy substituents . Dual nitro groups (positions 4 and 5) create a highly electron-deficient aromatic system, enhancing electrophilic reactivity compared to mono-nitro analogs .

Reactivity: The 2-nitroethenyl group at position 5 acts as a Michael acceptor, enabling conjugate addition reactions, a feature shared with 4-fluoro-β-nitrostyrene .

Physicochemical Properties :

- The target compound’s higher molecular weight (330.29 g/mol) and melting point (163–164°C) reflect increased stability compared to smaller analogs like 1-fluoro-4-(2-nitroethenyl)benzene (167.14 g/mol, 99–102°C) .

Biological Activity

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene, also known by its CAS number 2426-89-3, is a complex organic compound with significant biological activity attributed to its nitro and methoxy functional groups. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O6

- Molar Mass : 330.29 g/mol

- Melting Point : 163–164 °C

- Boiling Point : 547.4 °C

- Density : 1.335 g/cm³

- Solubility : Soluble in chloroform and dichloromethane

The biological activity of nitro compounds, including this compound, is primarily attributed to the presence of the nitro group (). Upon reduction, these compounds generate reactive intermediates that can interact with cellular components, leading to various biological effects:

- Antimicrobial Activity : Nitro compounds can exert antimicrobial effects by producing toxic intermediates that damage microbial DNA. This mechanism is crucial for the efficacy of drugs like metronidazole, which is used against anaerobic bacteria and protozoa .

- Anticancer Properties : Some studies suggest that nitro compounds can induce apoptosis in cancer cells through oxidative stress and DNA damage pathways. The nitro group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Toxicological Evaluation :

- Toxicological assessments have shown that while 1-Methoxy-4-nitro compounds are not acutely toxic via oral or dermal routes, chronic exposure can lead to hematological changes such as anemia and organ weight alterations in animal models . These findings underline the need for careful evaluation of long-term exposure risks.

-

Anticancer Potential :

- Research has indicated that nitro derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves increased oxidative stress and subsequent activation of apoptotic pathways . This positions such compounds as potential candidates for further development in cancer therapeutics.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene, and how can side reactions be controlled?

- Methodological Answer : The synthesis involves multi-step reactions, including nitro-group introduction, Williamson ether synthesis, and functionalization of the ethenyl group. For the methoxy and phenylmethoxy substituents, Williamson synthesis (using alkyl halides and alkoxides) is optimal . Competing side reactions, such as over-nitration or premature oxidation of the nitroethenyl group, can be minimized by controlling reaction temperature (<60°C) and using protective groups for sensitive moieties. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates like 4-nitro-5-vinyl precursors .

Q. How do electronic effects of substituents (methoxy, nitro, nitroethenyl) influence the compound’s reactivity in electrophilic substitution?

- Methodological Answer : The methoxy group at position 1 is electron-donating (+M effect), activating the ring for electrophilic substitution at ortho/para positions, while the nitro groups (positions 4 and 5) are electron-withdrawing (-I effect), deactivating the ring. Computational studies (e.g., DFT) can predict regioselectivity by analyzing partial charge distribution. Experimental validation via nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can identify dominant substitution patterns .

Q. What spectroscopic techniques are most reliable for structural confirmation, and how should contradictory data (e.g., NMR vs. IR) be resolved?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm). ¹³C NMR confirms nitroethenyl carbons (δ 120–140 ppm).

- IR : Nitro groups exhibit strong absorptions at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Contradictions between NMR and IR data (e.g., missing nitro peaks) may arise from sample purity or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What in vitro bioassays are suitable for evaluating antifungal or cytotoxic activity of this compound?

- Methodological Answer :

- Antifungal Testing : Use the XTT tetrazolium reduction assay to quantify metabolic inhibition in Candida spp. or Aspergillus spp. (IC₅₀ determination). Compare with amphotericin B as a positive control .

- Cytotoxicity : Employ the MTT assay on mammalian cell lines (e.g., HEK-293) to assess cell viability. Dose-response curves (0.1–100 µM) and statistical analysis (e.g., ANOVA) are critical for reproducibility .

Q. How does the 2-nitroethenyl group affect stability under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Nitroethenyl groups are prone to hydrolysis under alkaline conditions (pH >10) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Store the compound at -20°C in inert atmospheres to prevent nitro group reduction .

Q. Which computational approaches predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with fungal cytochrome P450 or bacterial nitroreductases. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

- DFT Calculations : Gaussian 09 can optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and electron-transfer pathways .

Data Contradictions and Resolution Strategies

- Synthetic Yield Discrepancies : Variability in nitroethenyl group formation may arise from competing Michael addition or polymerization. Use radical inhibitors (e.g., BHT) and inert reaction conditions (argon atmosphere) .

- Bioactivity Inconsistencies : Discrepancies between antifungal assays (e.g., XTT vs. broth microdilution) may reflect differences in fungal metabolism. Standardize inoculum size and incubation time across assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.